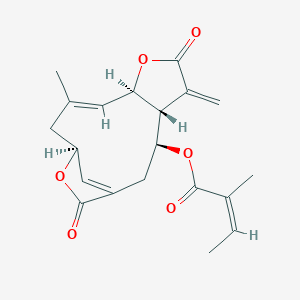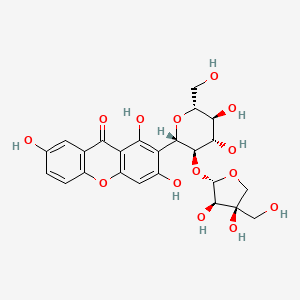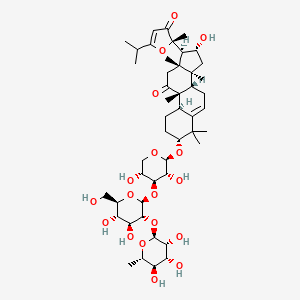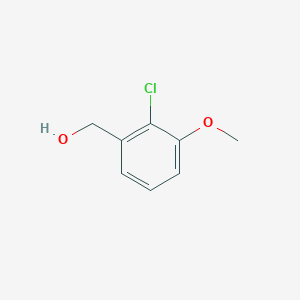
Methyl 2-cyano-3-methylbenzoate
Descripción general
Descripción
“Methyl 2-cyano-3-methylbenzoate” is a chemical compound with the CAS Number: 500024-27-1 . It has a molecular weight of 175.19 . It appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “Methyl 2-cyano-3-methylbenzoate” is C10H9NO2 . Its InChI Code is 1S/C10H9NO2/c1-7-4-3-5-8 (9 (7)6-11)10 (12)13-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-methylbenzoate” has a melting point of 68-71°C . It has a flash point of 147.8°C . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Researchers have developed methods for synthesizing palladium complexes of functionalized heterocyclic carbenes, demonstrating the utility of related compounds in the field of organometallic chemistry. These complexes are characterized by their potential as catalysts in various reactions, including those that might involve derivatives of Methyl 2-cyano-3-methylbenzoate (H. Glas, 2001).
Corrosion Inhibition
A theoretical study employing Density Functional Theory (DFT) has explored benzimidazole derivatives for their potential as corrosion inhibitors. These derivatives, which share structural similarities with Methyl 2-cyano-3-methylbenzoate, have shown promise in protecting metals from corrosion, an application critical in industrial settings (I. Obot & N. Obi-Egbedi, 2010).
Agricultural Applications
In agriculture, certain derivatives, such as Carbendazim and Tebuconazole, have been encapsulated in polymeric and solid lipid nanoparticles for sustained release. These formulations aim to improve the efficacy and reduce the environmental impact of these fungicides, demonstrating the potential of related chemical structures in enhancing agricultural practices (E. Campos et al., 2015).
Antitumor Evaluation
The synthesis and antitumor evaluation of novel cyano- and amidinobenzothiazole derivatives have been explored. These studies indicate that certain compounds exhibit significant antiproliferative effects on tumor cell lines, suggesting a potential route for developing new antitumor agents that might include or be related to Methyl 2-cyano-3-methylbenzoate (I. Ćaleta et al., 2009).
Catalysis and Chemical Transformations
The use of N-heterocyclic carbenes, which can be derived from related compounds, as catalysts in transesterification and acylation reactions showcases the versatility of these catalysts in organic synthesis. This research highlights the potential for efficient and environmentally friendly chemical transformations (G. Grasa et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-3-5-8(9(7)6-11)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKWIOPYXLZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250727 | |
| Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-methylbenzoate | |
CAS RN |
500024-27-1 | |
| Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500024-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)

![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)





